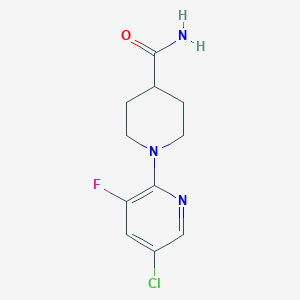![molecular formula C16H20ClN3O B2370687 2-[[(3-Chlorophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide CAS No. 1607271-96-4](/img/structure/B2370687.png)
2-[[(3-Chlorophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups, including an amide group (-CONH2), a cyanomethyl group (-CH2CN), and a chlorophenyl group (a benzene ring with a chlorine atom). The presence of these groups suggests that the compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the chlorophenyl and cyanomethyl groups. Without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could result in the formation of hydrogen bonds, which could affect the compound’s structure and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in condensation or hydrolysis reactions, while the cyanomethyl group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide group could affect its solubility in different solvents .Applications De Recherche Scientifique
Anticancer Applications
A notable application of compounds related to 2-[[(3-Chlorophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide is in the field of anticancer drug development. For instance, the synthesis, structure, and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been explored for its potential anticancer activity. This compound was synthesized and its anticancer efficacy was confirmed through in silico modeling studies targeting the VEGFr receptor, indicating its potential utility in cancer treatment strategies (Sharma et al., 2018).
Structural Analysis and Heterocyclic Chemistry
The structural properties of related acetamide derivatives have been extensively studied. For example, the structures of two N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were analyzed, demonstrating complex intermolecular interactions that could influence the development of new pharmaceutical compounds (Boechat et al., 2011). Additionally, the use of 2-aminothiophenol as building blocks for novel heterocycles in pharmaceutical chemistry highlights the versatility and potential of these compounds in synthesizing new therapeutic agents (El-Shaieb, 2007).
Synthesis of Novel Derivatives
Research has also focused on the synthesis of novel thiazolidinone and acetidinone derivatives and their antimicrobial activity, further underscoring the broad application of acetamide derivatives in the development of new antimicrobial agents (Mistry et al., 2009). This research contributes to our understanding of how modifications to the acetamide structure can lead to compounds with significant biological activity.
Antimicrobial and Cytotoxic Activities
The creation of multisubstituted 2-aminothiophenes has been explored for their antimicrobial and cytotoxic activities, showcasing the potential of these compounds in addressing various microbial infections and their utility in cytotoxic studies (Behbehani et al., 2012).
Pesticide Development
Additionally, derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized for their potential as pesticides, illustrating the diverse industrial applications of these compounds beyond pharmaceuticals (Olszewska et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[[(3-chlorophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c17-14-7-3-6-13(10-14)16(12-4-1-2-5-12)20-11-15(21)19-9-8-18/h3,6-7,10,12,16,20H,1-2,4-5,9,11H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKYPEVYNCBFNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)Cl)NCC(=O)NCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2370604.png)
![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2370606.png)
![7-(3-methoxyphenyl)-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370608.png)

![7-(2,5-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2370610.png)
![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2370612.png)
![2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2370613.png)
![5-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]-1,2,5-dithiazepane](/img/structure/B2370616.png)
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2370617.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2370619.png)
![2-[(3-Bromophenyl)methyl]piperidine](/img/structure/B2370624.png)
![Sodium 3-[(diphenylmethyl)carbamoyl]propanoate](/img/structure/B2370625.png)

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2370627.png)